molecular formula C8H16N2O2 B12986421 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid

Cat. No.: B12986421
M. Wt: 172.22 g/mol
InChI Key: NTKJCVVBECENES-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is a chiral α-amino acid derivative featuring a piperidine ring substituted with a methyl group at the 1-position. The methyl group on the piperidine ring likely increases lipophilicity and steric bulk, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-2-(1-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12)

InChI Key

NTKJCVVBECENES-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and acetic acid groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between 2-amino-2-(1-methylpiperidin-4-yl)acetic acid and selected analogs:

Compound Name Core Structure Substituent(s) Molecular Weight Key Applications/Notes Reference
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid Piperidine backbone 1-methylpiperidin-4-yl ~186.24 (calc.) Potential chiral building block, enzyme inhibition
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) Piperidine-phenyl hybrid 4-acetylphenyl Not reported Soluble epoxide hydrolase inhibitor
2-Amino-2-(3-bromophenyl)acetic acid Phenyl backbone 3-bromophenyl 244.07 Reagent for cognitive disorder therapeutics
2-Amino-2-(2-chlorophenyl)acetic acid Phenyl backbone 2-chlorophenyl 199.63 Pharmaceutical intermediate
2-[4-(Fmoc-piperazinyl)]acetic acid Piperazine-Fmoc hybrid Fmoc-protected piperazine 356.37 Peptide synthesis
2-(Ethyl((1-methylpiperidin-2-yl)methyl)amino)acetic acid Piperidine-ethylamine hybrid Ethyl, methylpiperidinyl 229.33 Supplier-listed bioactive compound

Key Observations:

  • Piperidine vs. Phenyl Backbones : The target compound’s piperidine ring contrasts with phenyl-based analogs (e.g., 3-bromo or 2-chloro derivatives), which lack the heterocyclic amine. Piperidine derivatives may exhibit enhanced conformational flexibility and basicity, impacting receptor binding .
  • In contrast, halogenated phenyl analogs (e.g., bromo or chloro) introduce electron-withdrawing effects, affecting reactivity and intermolecular interactions .

Physicochemical Properties

  • Melting Points: 2-Amino-2-(3-bromophenyl)acetic acid: 212–215°C 2-Amino-2-(2-chlorophenyl)acetic acid: Not reported, but predicted to have lower solubility than piperidine derivatives due to halogenated aromaticity. Piperidine-based analogs (e.g., 9a–9d): Generally lower melting points (~100–150°C inferred from synthesis conditions), suggesting reduced crystallinity compared to halogenated phenyl analogs .
  • Lipophilicity :

    • The 1-methylpiperidin-4-yl group in the target compound increases logP compared to polar substituents (e.g., acetyl or Fmoc groups in 9a or ). This enhances membrane permeability, critical for central nervous system (CNS) drug candidates.

Biological Activity

2-Amino-2-(1-methylpiperidin-4-yl)acetic acid, also known as (S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid, is a chiral amino acid that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a piperidine ring, which contributes to its interaction with various biological targets, especially in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique configuration characterized by a piperidine ring substituted at the nitrogen atom with a methyl group. This stereochemistry is crucial as it influences the compound's biological activity and receptor interactions.

Biological Activities

Research indicates that 2-amino-2-(1-methylpiperidin-4-yl)acetic acid exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound's structural similarity to naturally occurring amino acids allows it to interact with neurotransmitter receptors in the CNS. This interaction may modulate neurotransmission, potentially leading to therapeutic effects in neurological disorders.
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related conditions .
  • Antibacterial Activity : Some studies have indicated that derivatives of this compound may exhibit antibacterial properties, although further research is needed to establish its efficacy against specific bacterial strains .

The biological activity of 2-amino-2-(1-methylpiperidin-4-yl)acetic acid can be attributed to its ability to interact with various receptors and enzymes:

  • Receptor Interaction : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Inhibition : There is evidence suggesting that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the CNS. This inhibition could provide therapeutic benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

Study 1: Neurotransmitter Modulation

A study focusing on the modulation of neurotransmitter systems demonstrated that (S)-2-amino-2-(1-methylpiperidin-4-yl)acetic acid could enhance synaptic transmission in neuronal cultures, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.

Study 2: Antioxidant Activity

In vitro assays revealed that this compound exhibited significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cell cultures. These findings indicate its potential role as a protective agent against oxidative damage .

Study 3: Antibacterial Properties

Research evaluating the antibacterial efficacy of various derivatives showed promising results against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted specific modifications that enhanced antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationEnhanced synaptic transmission
Antioxidant ActivityScavenging free radicals
Antibacterial ActivityEfficacy against Gram-positive bacteria

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